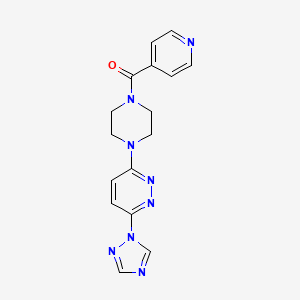

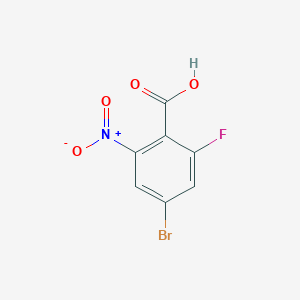

![molecular formula C22H23NO2 B2945490 2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-67-3](/img/structure/B2945490.png)

2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol” can be inferred from its name. It likely contains a methoxybenzyl group and an amino group attached to a diphenyl ethanol structure. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Applications De Recherche Scientifique

Peptide Synthesis

2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol has been utilized as a safety-catch protecting group and linker for solid-phase peptide synthesis. The derivative of 2-methoxy-4-methylsulfinylbenzyl alcohol demonstrates stability to trifluoroacetic acid (TFA) and can be removed under reductive acidolytic conditions, making it a useful tool in peptide synthesis (Thennarasu & Liu, 2010).

Protecting Group in Organic Synthesis

4-Methoxy-α-methylbenzyl alcohol, a related compound, serves as a protecting group for carboxylic acids. It has shown effectiveness in hydrolysis by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), compatible with various functional groups vulnerable to reductive debenzylation reactions (Yoo, Hye, & Kyu, 1990).

Antibacterial Applications

2-[(3-Methoxy-4-hydroxybenzylidene)-amino]-ethanol, a Schiff base synthesized from derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol, has demonstrated antibacterial activities against various bacteria (Zhu Wen-jie, 2004).

Photocatalytic Applications

Derivatives like 4-methoxybenzyl alcohol have been investigated for their role in photocatalytic oxidations. These derivatives, when subjected to TiO2 photocatalyst under O2 atmosphere, show high conversion and selectivity into corresponding aldehydes under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Antioxidant Activity

1,1-Diphenyl-2-picrylhydrazyl (dpph*) radicals' reaction with derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol indicates potential antioxidant activity. The sequential proton loss electron transfer (SPLET) process involved in this reaction suggests its applicability in studying antioxidant mechanisms (Litwinienko & Ingold, 2004).

Catalytic Oxidation

2-[(2-Hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonic acid, a compound derived from 2-methoxy-4-methylsulfinylbenzyl alcohol, has been used in selective catalytic oxidation of alcohols, demonstrating its efficiency in the formation of acetophenone and benzaldehyde (Hazra et al., 2015).

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-25-21-14-12-18(13-15-21)16-23-17-22(24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMUFQFQWYRUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

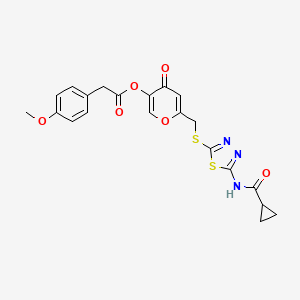

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2945409.png)

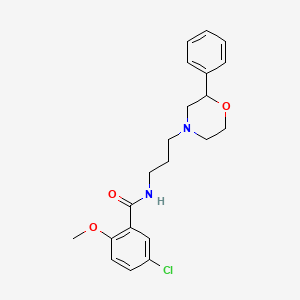

![1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2945413.png)

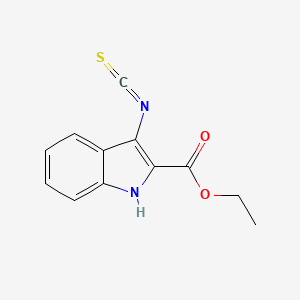

![10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2945419.png)

![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)

![N-(3-cyanophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2945424.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2945426.png)

![N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2945427.png)